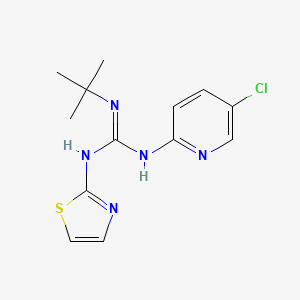
Guanidine, 1-tert-butyl-2-(5-chloro-2-pyridyl)-3-(2-thiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, 1-tert-butyl-2-(5-chloro-2-pyridyl)-3-(2-thiazolyl)- is a complex organic compound that belongs to the class of guanidines. Guanidines are known for their diverse applications in medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by its unique structural features, including a tert-butyl group, a chlorinated pyridine ring, and a thiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1-tert-butyl-2-(5-chloro-2-pyridyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. The process may start with the preparation of the chlorinated pyridine and thiazole intermediates, followed by their coupling with a guanidine derivative under specific conditions. Common reagents used in these reactions include chlorinating agents, coupling reagents, and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine, 1-tert-butyl-2-(5-chloro-2-pyridyl)-3-(2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.
Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the replacement of the chlorine atom with other functional groups.
Wissenschaftliche Forschungsanwendungen
Guanidine, 1-tert-butyl-2-(5-chloro-2-pyridyl)-3-(2-thiazolyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of guanidine, 1-tert-butyl-2-(5-chloro-2-pyridyl)-3-(2-thiazolyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other guanidine derivatives with varying substituents on the pyridine and thiazole rings. Examples include:
- Guanidine, 1-tert-butyl-2-(2-pyridyl)-3-(2-thiazolyl)-
- Guanidine, 1-tert-butyl-2-(5-chloro-2-pyridyl)-3-(4-thiazolyl)-
Uniqueness
The uniqueness of guanidine, 1-tert-butyl-2-(5-chloro-2-pyridyl)-3-(2-thiazolyl)- lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the tert-butyl group, chlorinated pyridine ring, and thiazole ring differentiates it from other guanidine derivatives and influences its reactivity and applications.
Eigenschaften
CAS-Nummer |
72041-80-6 |
|---|---|
Molekularformel |
C13H16ClN5S |
Molekulargewicht |
309.82 g/mol |
IUPAC-Name |
2-tert-butyl-1-(5-chloropyridin-2-yl)-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C13H16ClN5S/c1-13(2,3)19-11(18-12-15-6-7-20-12)17-10-5-4-9(14)8-16-10/h4-8H,1-3H3,(H2,15,16,17,18,19) |
InChI-Schlüssel |
RKXQCFQNCWHGNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N=C(NC1=NC=C(C=C1)Cl)NC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


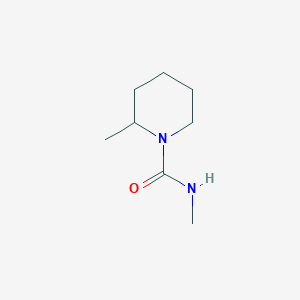
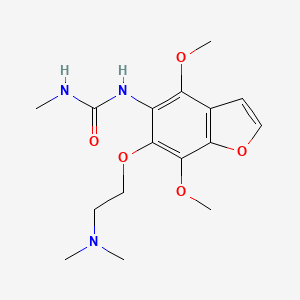
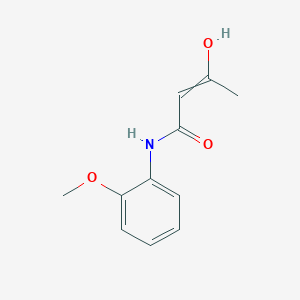
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14479356.png)
![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)
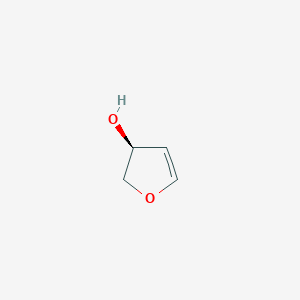
![4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol](/img/structure/B14479379.png)

![5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline](/img/structure/B14479399.png)
silane](/img/structure/B14479404.png)
![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)
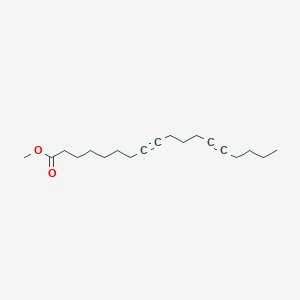
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[[3-[[1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-, hexasodium salt](/img/structure/B14479419.png)
![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)
